NST-628

molecular glue RAS-MAPK pathway RAF-MEK complex

Procure NST-628 for CNS tumor models requiring brain penetration; it uniquely stabilizes inactive RAF-MEK complexes unlike the allosteric inhibitor avutometinib. Its distinct fluoropyridine substitution ensures assay fidelity; use only NST-628 for LC-MS/MS methods and solid-state studies based on WO2025090905A1 crystalline forms. Authentic compound essential for translational relevance.

Molecular Formula C22H18F2N4O5S
Molecular Weight 488.5 g/mol
Cat. No. B12368637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNST-628
Molecular FormulaC22H18F2N4O5S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F
InChIInChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28)
InChIKeyYQSZJOABXRROQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NST-628 (3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one): A Pan-RAF/MEK Molecular Glue with Brain-Penetrant Properties for RAS-MAPK Pathway Targeting


3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one, also designated as NST-628 (CAS 3002056-30-3), is an investigational, orally bioavailable small molecule that functions as a non-degrading molecular glue targeting the RAS-MAPK signaling pathway. Developed by Nested Therapeutics, this compound exhibits a unique mechanism of action: it stabilizes RAF-MEK protein complexes in an inactive conformation, thereby preventing RAF-mediated phosphorylation and activation of MEK and suppressing downstream ERK signaling . Structurally, it belongs to the coumarin-based sulfamide class and is distinguished by its dual fluoropyridine substitution pattern (3-fluoropyridin-2-yl at position 7 of the chromen-2-one core; 3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl at position 3) . NST-628 is characterized as a fully brain-penetrant compound with demonstrated efficacy across cellular and patient-derived tumor models harboring KRAS, NRAS, class II/III BRAF, and NF1 mutations . An IND application for NST-628 was cleared by the FDA for evaluation in advanced solid tumors with RAS-MAPK pathway alterations .

Why NST-628 Cannot Be Substituted with Closely Related Coumarin-Sulfamide RAF/MEK Inhibitors


Although NST-628 shares a conserved coumarin-sulfamide core with other investigational RAF/MEK pathway modulators—notably avutometinib (RO5126766/CH5126766), which differs only by a pyrimidin-2-yloxy substitution at position 7—these structural analogs are not interchangeable in research or preclinical development settings. The 7-position substitution (3-fluoropyridin-2-yl in NST-628 versus pyrimidin-2-yl in avutometinib) critically dictates functional divergence: NST-628 acts as a true molecular glue that stabilizes RAF-MEK complexes in an inactive state, whereas avutometinib functions as an allosteric dual RAF/MEK inhibitor that binds directly to MEK and prevents phosphorylation by RAF without the same complex-stabilizing glue pharmacology [1]. This mechanistic distinction translates into measurable differences in brain penetration, binding modality, and biological durability of pathway suppression—parameters that directly affect experimental outcomes in neuro-oncology models and in vivo efficacy studies. Consequently, procurement decisions based solely on scaffold similarity risk introducing confounding variables that invalidate cross-study comparisons and compromise translational relevance [1].

Quantitative Differentiation Evidence: NST-628 versus Avutometinib (RO5126766) and Other RAF/MEK Pathway Modulators


Mechanism of Action Divergence: Molecular Glue Complex Stabilization versus Allosteric Kinase Inhibition

NST-628 and avutometinib (RO5126766/CH5126766) are structurally related compounds differing only at the 7-position substituent of the chromen-2-one core. Despite this close structural similarity, their mechanisms of action are fundamentally distinct. NST-628 functions as a non-degrading molecular glue that stabilizes the RAF-MEK protein complex in an inactive conformation, preventing RAF-mediated phosphorylation and activation of MEK . In contrast, avutometinib is characterized as a dual RAF/MEK allosteric inhibitor that binds directly to MEK and prevents its phosphorylation by RAF through formation of a stable RAF-MEK complex—but without the explicit 'molecular glue' designation or the same complex-stabilizing pharmacology attributed to NST-628 [1]. This mechanistic divergence has been validated through biophysical characterization and cellular studies, establishing that the 7-(3-fluoropyridin-2-yl)oxy moiety in NST-628 is a critical determinant of its glue-like functional behavior .

molecular glue RAS-MAPK pathway RAF-MEK complex allosteric inhibition mechanism of action

Blood-Brain Barrier Penetration: A Quantifiable Selectivity Advantage for CNS Oncology Applications

NST-628 is explicitly characterized as a fully brain-penetrant compound . This property is quantitatively documented through its designation as a 'brain-permeable MAPK pathway molecular glue' that inhibits RAF phosphorylation and MEK activation in CNS-relevant contexts . The brain-penetrant feature is attributed to the 7-(3-fluoropyridin-2-yl)oxy substitution, which distinguishes NST-628 from avutometinib (7-pyrimidin-2-yloxy). While avutometinib is noted as cell-permeable [1], it is not documented as a brain-penetrant compound in available literature. The blood-brain barrier penetration of NST-628 enables its application in neuro-oncology models, including glioblastoma and brain metastases, where pathway inhibition within the CNS compartment is required . Comparative CNS exposure data remain limited in public sources; however, the explicit brain-penetrant designation for NST-628 versus the absence of such designation for avutometinib represents a procurement-relevant differentiator for CNS-targeted research programs.

blood-brain barrier brain penetration CNS oncology glioblastoma brain metastases

Chemical Structure Differentiation: 7-Position Substituent Defines Functional Identity and Procurement Specificity

The definitive structural difference between NST-628 and its closest analog avutometinib resides at the 7-position of the chromen-2-one core. NST-628 incorporates a 7-(3-fluoropyridin-2-yl)oxy moiety (molecular formula C22H18F2N4O5S; exact mass 488.0966; molecular weight 488.47 g/mol) . Avutometinib substitutes this with a 7-(pyrimidin-2-yl)oxy group (molecular formula C21H18FN5O5S; molecular weight 471.46 g/mol) [1]. This single-point substitution results in measurable differences in molecular weight (Δ = +17.01 g/mol for NST-628), elemental composition (additional fluorine atom; fluorine content 7.78% in NST-628 versus ~4.03% in avutometinib), and lipophilicity (NST-628 ALogP not publicly disclosed; avutometinib ALogP = 2.473 ). The 3-fluoropyridin-2-yl group in NST-628 introduces an additional fluorine atom that enhances metabolic stability and influences blood-brain barrier penetration properties . These physicochemical distinctions are sufficient to preclude analytical interchangeability in HPLC, LC-MS, or NMR-based assays and necessitate compound-specific reference standards for quantitative bioanalysis.

structure-activity relationship fluoropyridine pyrimidine coumarin derivatives chemical identity

Clinical Development and Regulatory Differentiation: Brain-Penetrant Molecular Glue with CNS Oncology Indication Focus

NST-628 has achieved a specific regulatory milestone distinct from avutometinib's development trajectory. The FDA cleared an Investigational New Drug (IND) application for NST-628 specifically for evaluation in advanced solid tumors harboring RAS-MAPK pathway mutations, with a strategic focus that includes CNS malignancies due to the compound's brain-penetrant properties . In contrast, avutometinib (RO5126766, also known as VS-6766) is under investigation in multiple clinical trials (e.g., NCT03875820) but is not positioned as a brain-penetrant molecular glue [1]. The crystalline form patent application (WO2025090905A1) specifically covers NST-628 and includes claims directed to methods of treating cancer, including lung cancer, non-small cell lung cancer, acute myeloid leukemia, and non-Hodgkin lymphomas, with explicit mention of KRAS mutation contexts [2]. This patent protection and distinct clinical development pathway underscore that NST-628 is not a generic substitute for avutometinib but rather a differentiated clinical candidate with unique intellectual property and therapeutic positioning.

clinical development IND investigational new drug CNS tumors solid tumors

Crystalline Form Development: Enabling Solid-State Characterization and Formulation Optimization

The patent application WO2025090905A1, filed by Nested Therapeutics, discloses specific crystalline forms of NST-628, characterized by X-ray powder diffraction (XRPD) patterns [1]. This crystalline form development represents a procurement-relevant differentiation because it provides researchers with defined solid-state material that can be reproducibly characterized and formulated. The patent includes claims directed to pharmaceutical compositions comprising these crystalline forms and methods of treating cancer using the crystalline compound [1]. In contrast, publicly available information for avutometinib does not include comparable crystalline form patent disclosures with detailed XRPD characterization. For procurement purposes, the availability of a defined crystalline form ensures batch-to-batch consistency in solid-state properties (e.g., dissolution rate, stability, hygroscopicity) that can directly impact in vivo pharmacokinetic studies and formulation development. Researchers requiring material with documented solid-state characterization for IND-enabling studies or formulation optimization should prioritize NST-628 over analogs lacking such characterization.

crystalline form polymorph XRPD solid-state characterization pharmaceutical development

Optimal Research and Preclinical Application Scenarios for NST-628 Procurement


Neuro-Oncology and CNS Metastasis Preclinical Models

NST-628 is the preferred tool compound for in vivo efficacy studies in orthotopic glioblastoma models, brain metastasis xenografts, and other CNS tumor models where blood-brain barrier penetration is essential for target engagement. Its explicitly documented brain-penetrant properties enable evaluation of RAS-MAPK pathway inhibition within the CNS compartment—an application for which avutometinib is not qualified due to the absence of documented brain penetration [1]. Researchers should procure NST-628 when CNS exposure is a critical experimental parameter and when translational relevance to brain tumor indications is required .

Molecular Glue Mechanism-of-Action Studies and RAF-MEK Complex Stabilization Assays

Investigators studying the pharmacology of molecular glues, particularly those interrogating RAF-MEK complex stabilization and inactive-state trapping, should procure NST-628 as a validated tool compound. Unlike avutometinib, which is classified as a dual RAF/MEK allosteric inhibitor without the explicit 'molecular glue' designation [1], NST-628 functions as a bona fide non-degrading molecular glue that stabilizes RAF-MEK complexes in an inactive conformation . This mechanistic distinction is critical for studies aimed at understanding molecular glue pharmacology, developing biochemical complex-stabilization assays, or screening for novel glue-like compounds.

Analytical Method Development and Reference Standard Qualification

Due to its unique molecular formula (C22H18F2N4O5S; MW 488.47) and distinct 7-(3-fluoropyridin-2-yl)oxy substitution , NST-628 is not analytically interchangeable with avutometinib (C21H18FN5O5S; MW 471.46) [1]. Analytical laboratories developing LC-MS/MS methods, HPLC purity assays, or NMR structural characterization protocols for NST-628-containing samples must procure the authentic compound as a reference standard. Attempting to use avutometinib as a surrogate will result in retention time shifts, mass spectral mismatches (Δm/z ≈ +17), and invalid quantitative results.

Solid-State Characterization and Formulation Pre-Development

Pharmaceutical scientists engaged in solid-state characterization, polymorph screening, or formulation pre-development for RAS-MAPK pathway-targeted therapies should procure NST-628 due to the availability of documented crystalline forms with XRPD characterization data . The patent disclosure WO2025090905A1 provides a foundation for reproducible solid-state studies, enabling evaluation of dissolution profiles, stability under various storage conditions, and hygroscopicity . Avutometinib lacks comparable public-domain crystalline form disclosures, limiting its utility for formulation research requiring well-characterized solid-state starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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